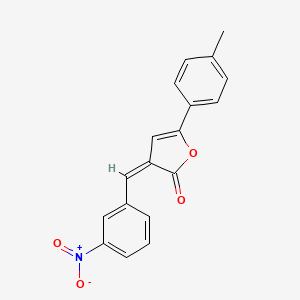
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate, also known as BPTC, is a chemical compound that belongs to the pyrazole class of organic compounds. BPTC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate is its high potency and selectivity against certain enzymes and proteins. This makes it a promising candidate for the development of new drugs and therapies. However, one of the main limitations of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research and development of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate. One potential direction is the development of new derivatives of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate with improved solubility and selectivity. Another potential direction is the investigation of the mechanism of action of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate in more detail, which could lead to the discovery of new targets for drug development. Finally, the potential applications of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate in material science and organic synthesis should also be explored further.
合成方法
The synthesis of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate involves the reaction of 4-biphenylylhydrazine with ethyl 2-cyanoacetate and 2-thiophenecarboxaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out in refluxing ethanol, and the resulting product is purified by column chromatography.
科学研究应用
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has also shown promising results as an inhibitor of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes.
属性
IUPAC Name |
(4-phenylphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c24-13-5-14-26-16-20(22(25-26)21-8-4-15-29-21)23(27)28-19-11-9-18(10-12-19)17-6-2-1-3-7-17/h1-4,6-12,15-16H,5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHYFEHWLSSNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CN(N=C3C4=CC=CS4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)



![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)

![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![5-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5136234.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)